3-methyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole
Description
3-Methyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 5 with a 3-(2H-1,2,3-triazol-2-yl)azetidine moiety and at position 3 with a methyl group. The 1,2,4-thiadiazole scaffold is pharmacologically significant, as derivatives are known for antimicrobial, anticancer, and antiviral activities .
Properties
IUPAC Name |
3-methyl-5-[3-(triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6S/c1-6-11-8(15-12-6)13-4-7(5-13)14-9-2-3-10-14/h2-3,7H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARYYZQMSGGCGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 3-Methyl-1,2,4-Thiadiazole-5-Amine Core
Pinner Reaction for Amidino Intermediate Formation
The thiadiazole core originates from a Pinner reaction, where deuterated acetonitrile (CD₃CN) reacts with ethanol under HCl gas catalysis to form a Pinner salt (VI-2). This imino ether intermediate subsequently undergoes nucleophilic addition with ammonia gas, producing CD₃-acetamidine (V-2) with isotopic purity ≥90%. Reaction parameters include:
Cyclization via Bromine or Hypochlorite Routes
The amidine undergoes cyclization to form the 3-methyl-1,2,4-thiadiazole-5-amine (IV-2) through two distinct pathways:
Bromine-Mediated Cyclization
Reaction of CD₃-acetamidine with bromine (Br₂) and potassium thiocyanate (KSCN) in sodium methoxide/methanol yields the thiadiazole ring. Key conditions:
- Solvent : Methanol.
- Thiocyanate Equivalents : 1.1 molar ratio relative to amidine.
- Isotopic Purity : ≥90%.
Hypochlorite-Mediated Cyclization
Alternative cyclization uses sodium hypochlorite (NaOCl) and sodium thiocyanate (NaSCN) in aqueous methanol. Advantages include:
Synthesis of 3-(2H-1,2,3-Triazol-2-yl)Azetidine
Azetidine Ring Formation via Cyclocondensation
The azetidine moiety is synthesized by cyclizing a triazole-containing precursor. A Schiff base derived from 3-phenyl-6-(4-aminophenyl)-triazolo[3,4-b]thiadiazole (ATT) reacts with chloroacetyl chloride in triethylamine (TEA)/1,4-dioxane. Critical parameters:
Coupling of Thiadiazole and Azetidine-Triazole Moieties
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The azetidine moiety can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, and thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydrotriazoles: From reduction reactions.
Substituted Azetidines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Research: Studies have indicated its potential in inhibiting the growth of certain cancer cell lines.
Industry
Agricultural Chemistry: It can be used in the development of new pesticides or herbicides due to its biological activity.
Pharmaceuticals: The compound’s structure serves as a scaffold for the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism by which 3-methyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole exerts its effects involves:
Molecular Targets: The compound interacts with various enzymes and receptors, disrupting their normal function.
Pathways Involved: It can inhibit key metabolic pathways in microorganisms, leading to their death or growth inhibition. In cancer cells, it may interfere with cell division and induce apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 3-methyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole with structurally related compounds, emphasizing substituent effects and bioactivity:
Key Structural Differences and Implications
Substituent Flexibility: The target compound’s 5-position features a rigid azetidine-triazole group, which may enhance target selectivity due to conformational constraints. In contrast, compounds like 9c () employ a flexible thiazole-triazole-acetamide chain, favoring interactions with larger enzyme pockets .
Electronic Effects :
- The 1,2,3-triazole in the target compound’s azetidine substituent can engage in hydrogen bonding and π-π stacking, similar to the benzodiazole moiety in 9c .
- Thioether-linked hybrids () leverage sulfur’s polarizability for enhanced membrane permeability, whereas the target compound’s nitrogen-rich structure may favor interactions with nucleic acids or metalloenzymes .
Bioactivity Trends :
- Thiadiazole-triazole hybrids (e.g., ’s 9b ) exhibit potent antitumor activity (IC50 ~2.94 µM against HepG2), suggesting that the target compound’s triazole-azetidine group could similarly enhance cytotoxicity .
- α-Glucosidase inhibitors like 9c highlight the role of aromatic stacking in enzyme inhibition, a mechanism the target compound may exploit if its triazole-azetidine group aligns with active-site residues .
Structure-Activity Relationship (SAR) Insights
- Position 3 (Methyl Group) : The methyl group at position 3 likely contributes to metabolic stability by shielding the thiadiazole ring from oxidative degradation, a feature shared with 3-methyl-5-(piperidin-3-yloxy)-1,2,4-thiadiazole .
- Position 5 (Azetidine-Triazole) : The azetidine’s strain may increase binding rigidity, while the triazole’s nitrogen atoms facilitate interactions with biomolecular targets (e.g., kinase ATP pockets or bacterial enzymes) .
- Synergistic Effects : Hybridizing thiadiazole with triazole/azetidine aligns with trends in and , where combining heterocycles enhances potency through multi-target engagement .
Biological Activity
3-Methyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. The structure incorporates both a thiadiazole and a triazole moiety, which are known for their pharmacological potential. This article reviews the biological activity of this compound based on recent research findings, highlighting its therapeutic implications and mechanisms of action.
Chemical Structure
The compound can be represented as follows:
Antimicrobial Activity
Research has shown that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi. A study indicated that certain thiadiazole derivatives had minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 32.6 | |
| Compound B | Escherichia coli | 47.5 | |
| Compound C | Aspergillus niger | 25.0 |
Antitumor Activity
The antitumor potential of thiadiazole derivatives has also been explored extensively. For example, a study synthesized a series of 1,3,4-thiadiazoles that showed promising activity against HepG-2 and A-549 cell lines with IC50 values indicating potent cytotoxic effects . The mechanism is thought to involve the induction of apoptosis in cancer cells.
Table 2: Antitumor Activity Against Cell Lines
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Thiadiazoles often act by inhibiting key enzymes involved in microbial metabolism.
- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA strands, disrupting replication and transcription processes.
- Apoptosis Induction : In cancer cells, the activation of apoptotic pathways leads to programmed cell death.
Case Studies
Several case studies have illustrated the effectiveness of thiadiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A clinical trial evaluated a new thiadiazole derivative against multidrug-resistant bacterial strains and found significant reductions in bacterial load compared to controls.
- Cancer Treatment : In vitro studies demonstrated that a novel thiadiazole compound led to a marked decrease in tumor size in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
